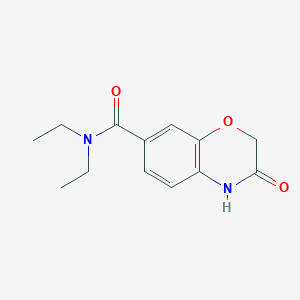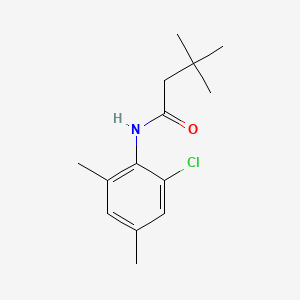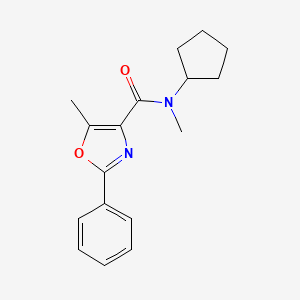
N,N-diethyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide, also known as PBOX-15, is a synthetic compound that has gained attention in scientific research due to its potential applications in cancer treatment. PBOX-15 belongs to the benzoxazine family of compounds and has been found to exhibit anti-cancer properties in preclinical studies.
Mechanism of Action
The mechanism of action of N,N-diethyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide involves the inhibition of the proteasome, a cellular complex responsible for the degradation of proteins. N,N-diethyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide binds to the proteasome and prevents its function, leading to the accumulation of damaged proteins and ultimately inducing apoptosis in cancer cells. N,N-diethyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide has also been found to inhibit the activity of certain enzymes involved in cell proliferation and survival.
Biochemical and Physiological Effects
N,N-diethyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide has been found to exhibit low toxicity levels in normal cells, making it a promising candidate for cancer treatment. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. N,N-diethyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide has also been found to inhibit tumor growth in animal models, indicating its potential as a cancer therapeutic.
Advantages and Limitations for Lab Experiments
One of the advantages of N,N-diethyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide in lab experiments is its high purity level, which allows for accurate and reliable results. N,N-diethyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide has also been found to exhibit low toxicity levels in normal cells, making it a safer option for in vitro and in vivo studies. However, one limitation of N,N-diethyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy in certain experiments.
Future Directions
There are several future directions for the research and development of N,N-diethyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide. One potential direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the exploration of its potential in combination with other anti-cancer agents to enhance its efficacy. Additionally, further studies are needed to determine the optimal dosage and administration route for N,N-diethyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide in clinical settings. Overall, N,N-diethyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide shows great potential as a cancer therapeutic and warrants further investigation.
Synthesis Methods
The synthesis of N,N-diethyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide involves a multistep process that includes the reaction of 3,4-dihydroxybenzaldehyde with diethyl malonate, followed by cyclization and amidation reactions. The final product is obtained as a white powder with a high purity level.
Scientific Research Applications
N,N-diethyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide has been extensively studied for its anti-cancer properties. It has been found to induce apoptosis, or programmed cell death, in cancer cells by targeting specific proteins and pathways involved in cell survival. N,N-diethyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide has shown promising results in preclinical studies against various types of cancer, including breast, prostate, lung, and colon cancer.
properties
IUPAC Name |
N,N-diethyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-3-15(4-2)13(17)9-5-6-10-11(7-9)18-8-12(16)14-10/h5-7H,3-4,8H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJMXBHWBICJBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC2=C(C=C1)NC(=O)CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[[1-(1,3-Dioxoisoindol-2-yl)cyclopentanecarbonyl]amino]acetic acid](/img/structure/B7471514.png)
![N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]-2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)acetamide](/img/structure/B7471518.png)
![N-[(5-sulfamoylthiophen-2-yl)methyl]cyclohexanecarboxamide](/img/structure/B7471540.png)


![(4-Methoxyphenyl)-[1-(1-oxidopyridin-1-ium-3-carbonyl)piperidin-4-yl]methanone](/img/structure/B7471548.png)



![2-[2-[(5-Pyrrolidin-1-ylsulfonylpyridin-2-yl)amino]ethoxy]ethanol](/img/structure/B7471565.png)
